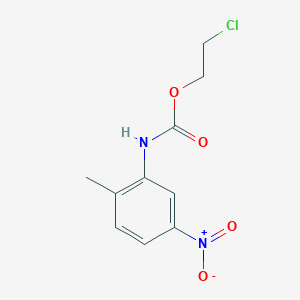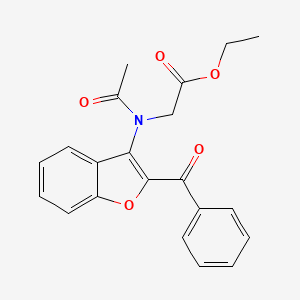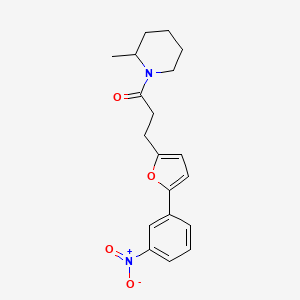
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodiuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is a lysophospholipid, a type of phospholipid that contains a single fatty acid chain. This compound is known for its role in cellular signaling and membrane structure. It is often used in scientific research due to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of stearic acid with glycerol, followed by phosphorylation and subsequent reaction with L-serine. The final product is then converted to its sodium salt form. The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment and technology to maintain high purity and yield. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different properties and applications, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling and membrane dynamics, making it valuable for studying cell biology and physiology.
Medicine: Investigated for its potential therapeutic effects, including its role in inflammation and immune response.
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s molecular targets include G-protein coupled receptors and phospholipases, which play key roles in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Another lysophospholipid with similar structural features but different functional groups.
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoglycerol (sodium salt): Shares the stearoyl and glycerol backbone but has a different head group.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains two stearoyl chains, making it more hydrophobic and affecting its behavior in membranes.
Uniqueness
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific combination of a single stearoyl chain, glycerol backbone, and phospho-L-serine head group. This structure allows it to interact with cellular membranes and signaling pathways in distinct ways, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C24H47NNaO9P |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H48NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/t21-,22+;/m1./s1 |
Clave InChI |
SVSJEWKLQKWQOV-NSLUPJTDSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)



![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)


![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)

